![molecular formula C5H3Cl2N3O B1266952 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde CAS No. 5604-46-6](/img/structure/B1266952.png)
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Overview
Description
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde is a pale yellow to yellow crystalline powder . It is a substrate used in the synthesis of an N-terminal surrogate in amino acid and peptide analogues .
Synthesis Analysis
This compound undergoes amination and solvolysis reactions . It can also undergo mono-amination with N-methyl-p-toluidine to form a precursor for the preparation of pyrazolo [3,4-d]pyrimidines .Molecular Structure Analysis
The molecular formula of 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde is C5H3Cl2N3O . The InChI Key is GOJUJUVQIVIZAV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in various reactions. For instance, it undergoes microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines under solvent-free conditions . It also participates in amination, solvolysis, and Claisen–Schmidt condensation processes under mild and environmentally friendly conditions .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 208-224 °C . It should be stored at a temperature of 2-8°C . The SMILES string is [H]C (=O)c1c (Cl)nc (N)nc1Cl .Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
The compound is used in aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Synthesis of Pyrimidine-Based Compounds
The compound is used in the synthesis of pyrimidine-based compounds . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Production of Halopyrimidines
The compound is used in the production of halopyrimidines . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
Regioselective Dechlorination
The compound is used in regioselective dechlorination . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
Incorporation of Nucleophiles
The compound is used in the incorporation of nucleophiles . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction .
Microwave-Assisted Synthesis of Pyrazolo [3, 4-d] Pyrimidines
The compound is used in the microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines . This process is carried out under solvent-free conditions .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems . These systems are often involved in various biological processes, indicating a potential role in interacting with biological targets.
Mode of Action
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems , which suggests it may influence pathways involving these systems.
Result of Action
Its role in the synthesis of pyrimidine-based compound precursors of n-heterocyclic systems suggests it may have significant effects at the molecular level.
Action Environment
The action of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is influenced by environmental conditions. The compound undergoes amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . Structural factors of the starting pyrimidine and a high concentration of alkoxide ions also influence its reactions .
Safety and Hazards
The compound is considered hazardous. It may cause harm if swallowed (H302), cause skin irritation (H315), cause allergic skin reaction (H317), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUJUVQIVIZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295395 | |
Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | |
CAS RN |
5604-46-6 | |
Record name | 5604-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergo?
A: This compound displays versatility in its reactions, engaging in various transformations including aromatic nucleophilic substitution reactions (SNAr). [] It can undergo amination, solvolysis, and condensation processes, often under mild conditions. [] These reactions are particularly useful for constructing pyrimidine-based precursors for synthesizing various N-heterocyclic systems. []
Q2: How is 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde used in the synthesis of 5-deazaflavines?
A: This compound serves as a key starting material in the synthesis of 5-deazaflavines, which are pyrimido[4,5-b]quinoline derivatives. [] The process involves selective monoamination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with aliphatic or aromatic amines to create N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. [] These intermediates then undergo microwave-assisted intramolecular cyclization to yield the desired 5-deazaflavine compounds. []
Q3: Can 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde be used to synthesize other heterocycles besides 5-deazaflavines?
A: Yes, it demonstrates utility in synthesizing a range of heterocyclic systems beyond 5-deazaflavines. For example, it acts as a precursor for creating 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. [] This versatility makes it a valuable building block in organic synthesis, particularly for medicinal chemistry applications where these heterocyclic scaffolds are prevalent.
Q4: What influences the reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde?
A: The reactivity of this compound is significantly influenced by its structural features. [] The presence of electron-withdrawing chlorine atoms at the 4 and 6 positions of the pyrimidine ring enhances the electrophilicity of the carbon atoms at these positions, making them susceptible to nucleophilic attack. Additionally, the aldehyde group at the 5 position can participate in condensation reactions, further expanding its synthetic utility.
Q5: Are there any advantages to using microwave-assisted synthesis with 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde?
A: Microwave-assisted synthesis has proven to be a highly efficient method for reactions involving 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [, ] Researchers have successfully employed this technique for synthesizing pyrazolo[3,4-d]pyrimidines, demonstrating its effectiveness in promoting cyclization reactions. [] This method offers advantages like shorter reaction times and improved yields compared to conventional heating methods.
Q6: What analytical techniques are commonly used to characterize compounds derived from 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde?
A: Researchers often employ various spectroscopic techniques to characterize compounds synthesized using 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. These include FT-IR spectroscopy, 1H-NMR spectroscopy, mass spectroscopy, and elemental analysis. [] These methods help confirm the structures of the synthesized compounds and ensure their purity.
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